2-(2,4-Diisopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2,4-bis(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound known for its unique chemical properties and applications in various fields. This compound features a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl group substituted with two isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-bis(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-bis(propan-2-yl)phenylboronic acid with a suitable diol, such as pinacol, under dehydrating conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-bis(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[2,4-bis(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and synthesis due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2,4-bis(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecules. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, forming stable boronate esters. This interaction is crucial in its applications in catalysis and drug design.
Comparison with Similar Compounds
Similar Compounds
2,4-Diisopropylphenol: An isomeric form of propofol, used as an anesthetic.
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: Used in the synthesis of polyimides for high-frequency communication substrates.
2,2-Bis-(4-cyanatophenyl)propane: A cyanate ester monomer used in advanced materials.
Uniqueness
2-[2,4-bis(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Properties
Molecular Formula |
C18H29BO2 |
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Molecular Weight |
288.2 g/mol |
IUPAC Name |
2-[2,4-di(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H29BO2/c1-12(2)14-9-10-16(15(11-14)13(3)4)19-20-17(5,6)18(7,8)21-19/h9-13H,1-8H3 |
InChI Key |
UFDGHGGWJKSPJG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C)C)C(C)C |
Origin of Product |
United States |
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